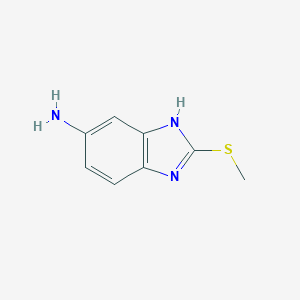

2-methylsulfanyl-3H-benzimidazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Benzimidazol-6-amine, 2-(methylthio)- is a heterocyclic aromatic compound with the molecular formula C8H8N2S. It is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities. This compound features a benzimidazole core with an amine group at the 6th position and a methylthio group at the 2nd position, making it a unique and versatile molecule in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Benzimidazol-6-amine, 2-(methylthio)- can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by methylation of the resulting thiol intermediate . Another method includes the reaction of benzene-1,2-diamine with aromatic aldehydes under oxidative conditions, using catalysts such as cerium(IV) ammonium nitrate .

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of these compounds .

Análisis De Reacciones Químicas

Types of Reactions: 1H-Benzimidazol-6-amine, 2-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder, acidic conditions.

Substitution: Amines, thiols, basic or neutral conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzimidazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Anticancer Activities

The compound has been investigated for its potential as an antimicrobial agent and an anticancer drug. Research indicates that derivatives of benzimidazole, including 2-methylsulfanyl-3H-benzimidazol-5-amine, exhibit a range of bioactivities against various pathogens and cancer cell lines. For instance, studies have shown that benzimidazole derivatives can effectively target Gram-positive and Gram-negative bacteria as well as fungi, with some compounds demonstrating minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Enzyme Inhibition

This compound has also been explored for its role as an enzyme inhibitor. Its mechanism includes the inhibition of specific pathways involved in inflammation and cancer progression, making it a candidate for the development of novel therapeutic agents targeting diseases such as cancer and inflammatory disorders .

| Activity | Target Pathogen/Cell Line | MIC/IC50 |

|---|---|---|

| Antibacterial | S. aureus | 2 μg/ml |

| Antifungal | C. albicans | 3 μg/ml |

| Anticancer | A-549 (lung carcinoma) | IC50 = 1.1 μM |

Biological Research

Pharmacological Studies

Recent pharmacological studies have highlighted the compound's potential in treating various diseases due to its anti-inflammatory and analgesic properties. Several derivatives have been synthesized and tested for their efficacy in reducing inflammation and pain in animal models, showing promising results that warrant further investigation .

Case Study: Anti-inflammatory Activity

A study involving the synthesis of several benzimidazole derivatives demonstrated that compounds derived from this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values for these compounds were notably lower than those of standard anti-inflammatory drugs like diclofenac .

Industrial Applications

Corrosion Inhibition

In industrial chemistry, this compound is utilized as a corrosion inhibitor in metal protection processes. Its effectiveness stems from its ability to form protective layers on metal surfaces, thereby reducing oxidation and prolonging the lifespan of metal components.

Mecanismo De Acción

The mechanism of action of 1H-Benzimidazol-6-amine, 2-(methylthio)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness as a corrosion inhibitor .

Comparación Con Compuestos Similares

- 1H-Benzimidazole, 2-(methylthio)-

- 2-Methyl-1H-benzimidazole

- 2-(Methylmercapto)benzimidazole

Comparison: 1H-Benzimidazol-6-amine, 2-(methylthio)- is unique due to the presence of both an amine group at the 6th position and a methylthio group at the 2nd position.

Propiedades

IUPAC Name |

2-methylsulfanyl-3H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-12-8-10-6-3-2-5(9)4-7(6)11-8/h2-4H,9H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUPVZFFTQNCFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(N1)C=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.